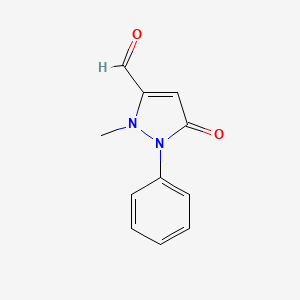
2-Methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dihydro-2-methyl-5-oxo-1-phenyl-1H-Pyrazole-3-carboxaldehyde is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dihydro-2-methyl-5-oxo-1-phenyl-1H-Pyrazole-3-carboxaldehyde typically involves the cyclization of hydrazines with β-diketones or β-ketoesters under acidic or basic conditions. One common method is the reaction of phenylhydrazine with ethyl acetoacetate in the presence of an acid catalyst, followed by oxidation to yield the desired compound.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of scalability, control over reaction conditions, and safety. The use of green chemistry principles, such as the employment of environmentally benign solvents and catalysts, is also gaining traction in the industrial production of pyrazole derivatives.
化学反応の分析
Types of Reactions: 2,5-Dihydro-2-methyl-5-oxo-1-phenyl-1H-Pyrazole-3-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution can be achieved using halogenating agents like bromine (Br₂) or iodine (I₂), while nucleophilic substitution may involve the use of strong nucleophiles like sodium azide (NaN₃).
Major Products Formed:
Oxidation: 2,5-Dihydro-2-methyl-5-oxo-1-phenyl-1H-Pyrazole-3-carboxylic acid.
Reduction: 2,5-Dihydro-2-methyl-5-oxo-1-phenyl-1H-Pyrazole-3-ol or 2,5-Dihydro-2-methyl-5-oxo-1-phenyl-1H-Pyrazole-3-amine.
Substitution: Halogenated derivatives or azide derivatives.
科学的研究の応用
2,5-Dihydro-2-methyl-5-oxo-1-phenyl-1H-Pyrazole-3-carboxaldehyde has found applications in various scientific research areas:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits biological activity, such as antimicrobial and antifungal properties, making it useful in the development of new drugs.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2,5-dihydro-2-methyl-5-oxo-1-phenyl-1H-Pyrazole-3-carboxaldehyde exerts its effects involves interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators. The compound may also modulate signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer properties.
類似化合物との比較
2,5-Dihydro-2-methyl-5-oxo-1-phenyl-1H-Pyrazole-3-carboxaldehyde is structurally similar to other pyrazole derivatives, such as:
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-
Ethyl ester of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-
Solvent Yellow 21
While these compounds share the pyrazole core, the presence of different substituents and functional groups can lead to variations in their chemical properties and biological activities
特性
CAS番号 |
33328-68-6 |
|---|---|
分子式 |
C11H10N2O2 |
分子量 |
202.21 g/mol |
IUPAC名 |
2-methyl-5-oxo-1-phenylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C11H10N2O2/c1-12-10(8-14)7-11(15)13(12)9-5-3-2-4-6-9/h2-8H,1H3 |
InChIキー |
HVBDWGJNYNFZLZ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=O)N1C2=CC=CC=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-4-chloro-7-fluoropyrido[3,2-D]pyrimidine](/img/structure/B15365109.png)
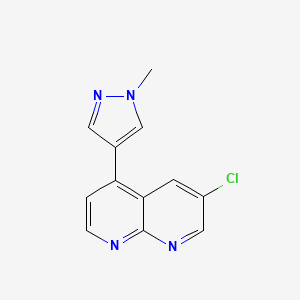

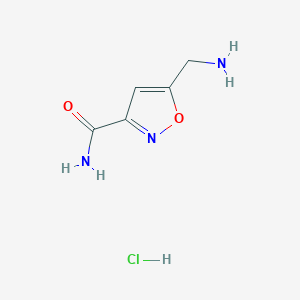


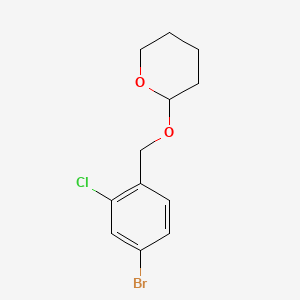
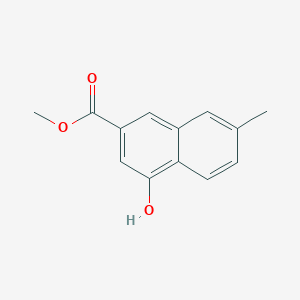

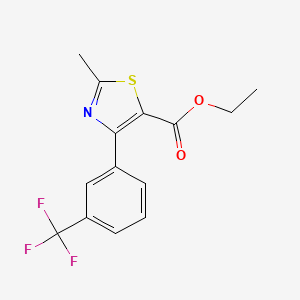
![1-[(4-Benzylphenyl)methyl]-4-methyl-piperazine](/img/structure/B15365202.png)
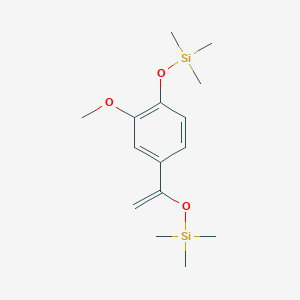
![8-(2-Fluorobenzyl)-6-bromo-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-5(8h)-one](/img/structure/B15365204.png)
![Benzonitrile, 3-chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]-](/img/structure/B15365209.png)
